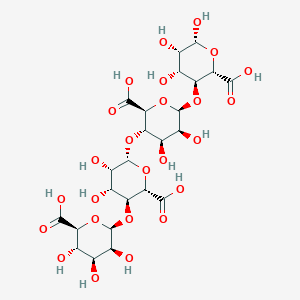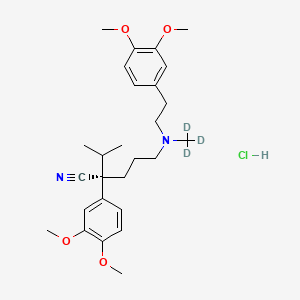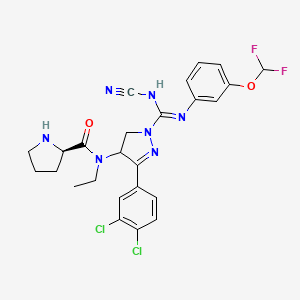
Tak-683 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tak-683 (trifluoroacetate) is a potent and full agonist of the KISS1 receptor (KISS1R), which is a G protein-coupled receptor. Tak-683 is a nonapeptide metastin analog that exhibits agonistic activities to KISS1R with effective concentration (EC50) values of 0.96 nanomolar and 1.6 nanomolar for human and rat, respectively . This compound has shown improved metabolic stability and is primarily studied for its potential in suppressing reproductive functions and hormone-related diseases such as prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tak-683 is synthesized through a series of peptide coupling reactions. The synthesis involves the incorporation of two D-amino acids and an azaglycine into the peptide chain . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
The industrial production of Tak-683 involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The process is carefully controlled to ensure consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tak-683 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Tak-683, which are studied for their biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Tak-683 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and receptor-ligand interactions.
Biology: It is used to investigate the role of the KISS1 receptor in reproductive functions and hormone regulation.
Medicine: It is studied for its potential in treating hormone-dependent diseases such as prostate cancer and other reproductive disorders.
Industry: It is used in the development of new therapeutic agents and diagnostic tools
Mecanismo De Acción
Tak-683 exerts its effects by binding to the KISS1 receptor (KISS1R) and activating it. This activation leads to the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus, which in turn reduces plasma levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), and testosterone . The molecular targets and pathways involved include the KISS1R signaling pathway, which plays a crucial role in regulating reproductive functions .
Comparación Con Compuestos Similares
Similar Compounds
Metastin: A natural ligand of the KISS1 receptor with similar agonistic activities.
Kisspeptin: Another natural ligand of the KISS1 receptor that regulates reproductive functions.
Tak-448: A synthetic analog of metastin with similar biological activities.
Uniqueness of Tak-683
Tak-683 is unique due to its improved metabolic stability and higher potency compared to other similar compounds. It exhibits lower effective concentration (EC50) values, making it a more effective agonist of the KISS1 receptor .
Propiedades
Fórmula molecular |
C66H84F3N17O15 |
|---|---|
Peso molecular |
1412.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H83N17O13.C2HF3O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;3-2(4,5)1(6)7/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);(H,6,7)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1 |
Clave InChI |
QBOWDOFSNXJWBZ-NTIGNGKISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






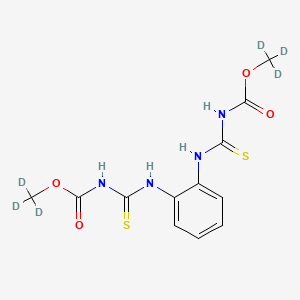
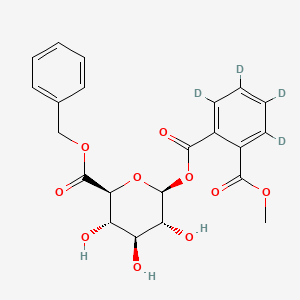
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
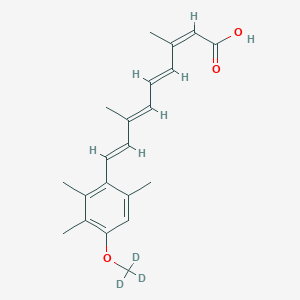
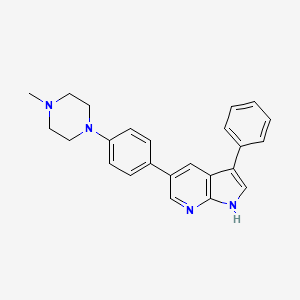
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
